N-benzyl-2-(4-tert-butylphenoxy)ethanamine oxalate
Overview
Description
N-benzyl-2-(4-tert-butylphenoxy)ethanamine oxalate is a useful research compound. Its molecular formula is C21H27NO5 and its molecular weight is 373.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 373.18892296 g/mol and the complexity rating of the compound is 341. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Neurochemical Pharmacology
A study by Eshleman et al. (2018) explored the pharmacology of psychoactive substituted N-benzylphenethylamines, which share a structural similarity with N-benzyl-2-(4-tert-butylphenoxy)ethanamine oxalate. These compounds were found to be high potency agonists at 5-HT2A receptors, indicating their potential application in neurochemical research to understand the mechanism of action of hallucinogens and their effects on serotonin receptors Eshleman et al., 2018.
Polymerization Processes
Calvo et al. (2011) discussed the use of sodium aryloxides stabilized by polyamine in the ring-opening polymerization of rac-lactide, highlighting the role of phenolic compounds in initiating polymerization reactions. Such research could inform the development of new polymer materials, with implications for the synthesis processes where this compound might play a role Calvo et al., 2011.
Environmental Science
Research by Liu and Mabury (2020) reviewed the environmental occurrence, fate, human exposure, and toxicity of synthetic phenolic antioxidants, including compounds similar to this compound. This study underscores the importance of understanding the environmental impact of such chemicals, particularly their role in pollution and potential effects on human health Liu & Mabury, 2020.
Oxidation Processes
Zheng et al. (2020) explored the kinetics and reaction pathways for the transformation of 4-tert-butylphenol by ferrate(VI), providing insights into the degradation mechanisms of phenolic compounds in water treatment processes. Such studies could have implications for the environmental management of compounds like this compound and their derivatives Zheng et al., 2020.
Chemical Synthesis
Kruse et al. (2002) synthesized and characterized copper(II) complexes with o-thioetherphenol ligands as structural models for galactose oxidase. This research provides a foundation for the synthesis of complex molecules and the study of their catalytic properties, potentially applicable to this compound in catalysis or enzyme mimicry Kruse et al., 2002.
Properties
IUPAC Name |
N-benzyl-2-(4-tert-butylphenoxy)ethanamine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO.C2H2O4/c1-19(2,3)17-9-11-18(12-10-17)21-14-13-20-15-16-7-5-4-6-8-16;3-1(4)2(5)6/h4-12,20H,13-15H2,1-3H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMOUVUQWYQDCHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCNCC2=CC=CC=C2.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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